molecular formula C7HCl4N B1295599 2,3,4,5-Tetrachlorobenzonitrile CAS No. 53813-76-6

2,3,4,5-Tetrachlorobenzonitrile

Cat. No.: B1295599
CAS No.: 53813-76-6
M. Wt: 240.9 g/mol
InChI Key: IDOFZVGHXAVYEZ-UHFFFAOYSA-N
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Description

  • Chemical Identity and Structural Characterization of 2,3,4,5-Tetrachlorobenzonitrile

1.1 Systematic Nomenclature and Molecular Formula Analysis

The compound under consideration is systematically named this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature standards. This name indicates a benzene ring substituted with four chlorine atoms at the 2nd, 3rd, 4th, and 5th positions, and a nitrile functional group (-C≡N) attached to the benzene ring, typically at position 1 by convention.

The molecular formula of this compound is C7HCl4N, reflecting seven carbon atoms, one hydrogen atom, four chlorine atoms, and one nitrogen atom. The molecular weight is approximately 240.9 grams per mole.

Table 1: Molecular Identity Data of this compound

Property Data
IUPAC Name This compound
Molecular Formula C7HCl4N
Molecular Weight 240.9 g/mol
CAS Registry Number 53813-76-6; also 36245-95-1 (alternate)
Synonyms Benzonitrile, tetrachloro-; tetra-chlorobenzonitrile
InChI InChI=1S/C7HCl4N/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1H
SMILES C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N

1.2 Crystallographic and Spectroscopic Structural Elucidation

The structural elucidation of this compound involves crystallographic and spectroscopic techniques that confirm the substitution pattern and molecular conformation.

  • Crystallography: Single crystal X-ray diffraction studies provide detailed information on the three-dimensional arrangement of atoms within the molecule. The benzene ring exhibits a planar hexagonal structure with chlorine atoms positioned at the 2, 3, 4, and 5 carbons, and the nitrile group attached at the 1-position. The chlorines influence electron density and steric factors, which can be observed in bond angles and lengths. The molecular conformation is rigid due to the aromatic system and the electron-withdrawing nitrile and chlorine substituents.

  • Spectroscopy: Infrared (IR) spectroscopy typically shows a strong absorption band near 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. Chlorine substitution affects the aromatic C-H stretching and bending vibrations, observed in the region around 3000-3100 cm⁻¹ and 700-900 cm⁻¹, respectively. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR, reveals a single aromatic proton signal due to the four chlorine substituents replacing the other hydrogens on the benzene ring, confirming the substitution pattern. Carbon-13 NMR spectra show signals for the aromatic carbons and the nitrile carbon distinctly.

1.3 Comparative Analysis of Halogen Substitution Patterns in Polychlorinated Benzonitriles

Polychlorinated benzonitriles constitute a class of compounds wherein chlorine atoms substitute hydrogen atoms on the benzene ring of benzonitrile. The position and number of chlorine substituents significantly influence the physicochemical properties, reactivity, and electronic characteristics.

  • Substitution Pattern Effects: The this compound is distinguished by chlorine atoms occupying four contiguous positions on the benzene ring, leaving only one hydrogen atom. This pattern contrasts with other polychlorinated benzonitriles, such as 2,4,5-trichlorobenzonitrile or 3,4,5-trichlorobenzonitrile, where chlorine atoms are distributed differently, affecting molecular symmetry and electronic distribution.

  • Electronic Influence: Chlorine substituents are electron-withdrawing via inductive effects and can stabilize the nitrile group by resonance interactions. The specific arrangement in this compound enhances electron deficiency on the ring, influencing reactivity in electrophilic and nucleophilic aromatic substitution reactions.

  • Physicochemical Properties: Increasing chlorine substitution generally raises molecular weight, density, and boiling point due to increased van der Waals forces. For example, this compound has a density of approximately 1.66 g/cm³ and a boiling point around 295 °C, higher than less chlorinated analogs.

Table 2: Comparative Properties of Selected Polychlorinated Benzonitriles

Compound Name Chlorine Positions Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
This compound 2,3,4,5 C7HCl4N 240.9 1.66 295
2,4,5-Trichlorobenzonitrile 2,4,5 C7HCl3N ~201.4 ~1.4 ~260
3,4,5-Trichlorobenzonitrile 3,4,5 C7HCl3N ~201.4 ~1.4 ~260

This comparative analysis highlights how the substitution pattern modulates the molecular and physical characteristics of polychlorinated benzonitriles, with this compound exhibiting properties consistent with its high chlorine content and specific substitution sites.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetrachlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl4N/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOFZVGHXAVYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968600
Record name 2,3,4,5-Tetrachlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53813-76-6
Record name Benzonirile, tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053813766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5-Tetrachlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Applications

2,3,4,5-Tetrachlorobenzonitrile serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their antibacterial properties, particularly in the development of novel antibiotics.

Antibacterial Research

Recent studies have indicated that derivatives of this compound can be transformed into potent antibacterial agents. For example:

  • Synthesis of Antibacterial Agents : The compound can be reacted with potassium fluoride to produce derivatives that exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .
  • Case Study : In a study evaluating various nitrogen-containing compounds synthesized from this compound, certain derivatives demonstrated minimal inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .
CompoundMIC against Staphylococcus aureusMIC against Mycobacterium tuberculosis
Compound A0.25 μg/mL25 μg/mL
Compound B0.5 μg/mL1.5 μg/mL

Agrochemical Applications

In addition to its medicinal uses, this compound is utilized in agricultural chemistry as a pesticide and herbicide:

  • Pesticidal Activity : The compound exhibits activity against various pests and diseases affecting crops. Its chlorinated structure enhances its efficacy as an agrochemical .
  • Market Trends : The global market for this compound-based products is projected to reach USD 24.4 billion by 2031 due to increasing agricultural demands .

Environmental Considerations

Despite its beneficial uses, the environmental impact of halogenated compounds like this compound must be assessed:

  • Persistence in Environment : Halogenated compounds can persist in the environment and may have toxic effects on non-target organisms. Research is ongoing to evaluate the degradation pathways and ecological risks associated with their use .

Comparison with Similar Compounds

Structural and Functional Group Variations in Chlorinated Benzenes

2,3,4,5-Tetrachlorobenzonitrile belongs to a broader class of tetrachlorinated benzene derivatives, where substituents significantly influence properties and applications:

Compound Name Functional Group CAS RN Key Properties/Applications References
This compound Nitrile (-CN) 36245-95-1 High polarity due to -CN; potential intermediate in agrochemicals
2,3,4,5-Tetrachlorobenzoic Acid Carboxylic Acid 50-74-8 Higher water solubility; used in polymer synthesis
1,2,4,5-Tetrachloro-3-nitrobenzene (Tecnazene) Nitro (-NO₂) 1321-12-6 Pesticide; volatility influenced by -NO₂
2,3,5,6-Tetrachloroanisole Methoxy (-OCH₃) 938-21-2 Lower reactivity; used in flavor/fragrance industries

Key Observations :

  • Carboxylic acid derivatives (e.g., 2,3,4,5-tetrachlorobenzoic acid) exhibit higher aqueous solubility, whereas nitro-substituted compounds like tecnazene prioritize volatility for pesticidal applications .
Chlorinated Biphenyls: Polarity and Hydrophobicity

Chlorinated biphenyls with analogous substitution patterns demonstrate how chlorine positioning affects physicochemical behavior:

Compound Name Chlorination Pattern Free Energy of Hydration (ΔGhydr) Hydrophobicity References
2,3,4,5-Tetrachlorobiphenyl Adjacent chlorines -1.2 kcal/mol (lower) Less hydrophobic
2,2',6,6'-Tetrachlorobiphenyl Para chlorines Higher ΔGhydr More hydrophobic

Key Observations :

  • σ-Profile analysis reveals that polar regions in tetrachlorinated compounds are minimally affected by chlorine positioning, but nonpolar interactions dominate hydrophobicity differences .

Key Observations :

  • Functional group derivatization (e.g., converting acid chlorides to amides) improves yields under milder conditions compared to direct chlorination .
  • The absence of nitrile-specific synthesis data in the evidence suggests a knowledge gap, warranting further research into optimized routes for this compound.

Preparation Methods

Chlorination of 2,4,5-Trichlorobenzonitrile

This method involves the chlorination of 2,4,5-trichlorobenzonitrile using chlorine gas in the presence of a suitable solvent and catalyst.

  • Chemical Reaction :

    $$
    \text{C}6\text{H}3\text{Cl}3\text{N} + \text{Cl}2 \rightarrow \text{C}6\text{H}Cl_4\text{N} + \text{HCl}
    $$

  • Procedure :

    • A mixture of 2,4,5-trichlorobenzonitrile (1 mol), chlorosulfonic acid (4-5 mol), and iodine (as a catalyst) is prepared.
    • The reaction is conducted at a temperature range of 60-65 °C for several hours.
    • After completion, the mixture is cooled and allowed to settle to separate the organic layer containing the product from unreacted materials.
  • Purification :

    • The crude product is purified through recrystallization using ethanol.
    • The final yield can reach up to 96% with high purity (99%) after recrystallization.

Alternative Chlorination Method

Another method involves chlorinating a mixture of trichlorobenzonitrile using concentrated sulfuric acid as a solvent.

  • Procedure :

    • The reaction employs similar starting materials but varies in solvent choice.
    • Chlorine gas is bubbled through the reaction mixture under controlled conditions.
  • Outcome :

    • This method also yields high-purity products but may require additional purification steps due to potential by-products.

Reaction Conditions and Yield

The following table summarizes key parameters for the preparation methods discussed:

Parameter Chlorination Method Alternative Method
Raw Material 2,4,5-Trichlorobenzonitrile 2,4,5-Trichlorobenzonitrile
Solvent Chlorosulfonic Acid Concentrated Sulfuric Acid
Catalyst Iodine None
Reaction Temperature 60-65 °C Varies (50-80 °C)
Reaction Time Several hours Several hours
Yield Up to 96% High (exact yield varies)
Purity >99% Requires additional purification

Q & A

Q. What established synthetic methodologies are available for 2,3,4,5-Tetrachlorobenzonitrile, and how do reaction conditions influence yield and purity?

Synthesis typically involves halogenation of benzonitrile derivatives under controlled conditions. For example, stepwise chlorination using catalysts like FeCl₃ or AlCl₃ can introduce chlorine atoms at specific positions. Precursor scoring and one-step synthesis strategies (e.g., optimized via computational tools like REAXYS) may streamline routes . Key factors include temperature control (80–120°C), solvent polarity, and stoichiometric ratios of chlorinating agents. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity, as residual isomers (e.g., 1,2,3,4-tetrachloro derivatives) may co-elute .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Chromatography: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases resolves structural analogs .
  • Spectroscopy:
    • NMR: ¹³C NMR distinguishes nitrile (C≡N) peaks (~115 ppm) and chlorine-substituted aromatic carbons (125–140 ppm).
    • IR: Absorbance at ~2230 cm⁻¹ confirms the nitrile group, while C-Cl stretches appear at 550–650 cm⁻¹ .
  • Mass Spectrometry: EI-MS detects molecular ion clusters (M⁺ at m/z ~229) and fragmentation patterns (e.g., loss of Cl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermochemical properties (e.g., ΔfH°, stability) of this compound?

Discrepancies in enthalpy of formation (ΔfH°) often arise from variations in experimental setups (e.g., combustion calorimetry vs. computational DFT calculations). To reconcile

  • Validate gas-phase measurements using CCSD(T)/CBS benchmarks.
  • Compare condensed-phase stability via differential scanning calorimetry (DSC) to assess decomposition thresholds (>200°C) .
  • Cross-reference with analogous compounds (e.g., 3,5-Dichloro-4-fluorobenzonitrile) to identify trends in halogen substitution effects .

Q. What experimental designs are optimal for evaluating the environmental persistence and ecotoxicological impacts of this compound?

  • Degradation Pathways: Use LC-MS/MS to identify photolytic or microbial degradation products (e.g., trichlorinated intermediates) in soil/water matrices. Accelerated aging tests under UV light (λ = 300–400 nm) simulate long-term environmental exposure .
  • Toxicity Assays:
    • Aquatic Models: Daphnia magna acute toxicity (48-hr EC₅₀) with OECD Test Guideline 202.
    • Plant Bioassays: Seed germination inhibition studies (e.g., Lactuca sativa) at concentrations ≥10 ppm .
  • Statistical Analysis: Pre-specify endpoints (e.g., NOEC/LOEC) and mixed-effects models to minimize p-hacking risks .

Q. How can researchers mitigate challenges in studying biological interactions of this compound, such as protein binding or metabolic pathways?

  • Protein Binding: Use fluorescence quenching assays with human serum albumin (HSA) to quantify binding constants (Kₐ) and thermodynamic parameters (ΔG, ΔH) .
  • Metabolite Profiling: Incubate with liver microsomes (e.g., rat CYP450 isoforms) and analyze metabolites via UPLC-QTOF-MS. Compare with structurally related compounds (e.g., 2,3,5,6-Tetrachloroanisole) to infer metabolic pathways .
  • Computational Modeling: Molecular docking (AutoDock Vina) predicts interactions with enzymatic active sites (e.g., cytochrome P450 3A4) .

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